molecular formula C19H17N3O3S B2774216 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899945-03-0

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No. B2774216
CAS RN: 899945-03-0
M. Wt: 367.42
InChI Key: DCWIHMBAPSPCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, also known as MPDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer and Antiviral Activities

Compounds with pyrazoline and thiazolidinone moieties have been investigated for their anticancer and antiviral activities. For example, derivatives synthesized from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines demonstrated selective inhibition of leukemia cell lines. Additionally, a specific derivative exhibited significant activity against the Tacaribe TRVL 11 573 virus strain, suggesting potential for development into therapeutic agents (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antimicrobial Activities

Novel thiazole derivatives have shown significant antimicrobial activities. A study reported the synthesis of thiazoles by incorporating a pyrazole moiety, which were then tested for anti-bacterial and anti-fungal activities. Most synthesized compounds exhibited significant antimicrobial effects, with certain derivatives showing the highest activities against specific bacterial and fungal strains (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Chemical Reactivity and Biological Evaluation

The chemical behavior and biological evaluation of N-pyrimidinylacetamide derivatives have been explored, revealing their potential for constructing nitrogen heterocyclic compounds with diverse biological activities. Such studies contribute to the development of new therapeutic agents by exploring the reactivity of specific core structures towards various nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

Anti-HIV Activity

Research into naphthalene derivatives, including compounds related to acetamides, has shown promising results in inhibiting HIV. A study synthesized a series of derivatives that were screened for their inhibitory activity against HIV-1 and HIV-2, identifying compounds with potent antiviral properties (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Chemoselective Acetylation and Synthesis Optimization

The chemoselective acetylation of amino groups in molecules like 2-aminophenol, yielding intermediates for antimalarial drugs, highlights the importance of optimizing synthesis routes for pharmaceutical applications. Studies focusing on reaction conditions, catalysts, and acyl donors provide insights into efficient drug synthesis methodologies (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)22-12-11-20-18(19(22)24)26-13-17(23)21-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWIHMBAPSPCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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